Arsen(III)-oxid

Übersicht

Beschreibung

Arsenic trioxide is an inorganic compound with the formula As₂O₃. It is a white, crystalline powder that is highly toxic and has been used historically as a pesticide and in the treatment of various medical conditions. In modern times, it is primarily known for its use in the treatment of acute promyelocytic leukemia.

Wirkmechanismus

Arsenic trioxide, also known as Arsenic(III) trioxide or simply Arsenic trioxide, is a compound that has been used in medicine for over 2,000 years . It has shown substantial efficacy in treating both newly diagnosed and relapsed patients with acute promyelocytic leukemia (APL) .

Target of Action

The primary target of arsenic trioxide is the PML-retinoic acid receptor α fusion protein . This protein is aberrant and is associated with the occurrence of APL . Arsenic trioxide also targets the enzyme thioredoxin reductase .

Mode of Action

Arsenic trioxide interacts with its targets, leading to the degradation of the aberrant PML-retinoic acid receptor α fusion protein . This interaction results in profound cellular alterations .

Biochemical Pathways

Arsenic trioxide affects numerous intracellular signal transduction pathways . These actions result in the induction of apoptosis, the inhibition of growth and angiogenesis, and the promotion of differentiation . Arsenic trioxide can induce pyroptosis, ferroptosis, and necrosis in different types of tumors .

Pharmacokinetics

Arsenic trioxide is rapidly absorbed when administered orally, with an absolute bioavailability of 81.03% . It is well-tolerated and shows organ-specific and dose-specific bioaccumulation of arsenic metabolites .

Result of Action

The actions of arsenic trioxide result in the induction of apoptosis, the inhibition of growth and angiogenesis, and the promotion of differentiation . These effects have been observed in cultured cell lines, animal models, and clinical studies . As a single agent, it induces complete remissions, causing few adverse effects and only minimal myelosuppression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of arsenic trioxide. For example, arsenic trioxide breaks down naturally, reducing its long-term impact on the environment . It is worth noting that arsenic trioxide is also a highly toxic agent in addition to being an effective drug, which means that the adverse effects of arsenic trioxide on the human body cannot be ignored .

Wissenschaftliche Forschungsanwendungen

Acute Promyelocytic Leukemia (APL)

ATO is primarily known for its effectiveness in treating APL, a subtype of acute myeloid leukemia characterized by the presence of the PML-RARA fusion gene. The drug induces remission by promoting the degradation of this oncoprotein, leading to differentiation and apoptosis of malignant cells.

- Clinical Efficacy : In a study involving 58 APL patients, ATO treatment resulted in a complete remission rate of 72.7% among newly diagnosed patients and 85.1% among relapsed cases .

- Combination Therapies : ATO is often used in combination with all-trans retinoic acid (ATRA), enhancing treatment efficacy. This combination has been shown to synergistically increase arsenic uptake in leukemia cells via upregulation of aquaporin-9 (AQP9) .

Other Hematological Malignancies

Beyond APL, ATO has demonstrated potential in treating other forms of leukemia and lymphomas. It has been investigated for its effects on non-FLT3-ITD acute myeloid leukemia (AML) and has shown promise when combined with multi-targeted tyrosine kinase inhibitors like sorafenib .

Applications in Autoimmune Diseases

Recent studies have highlighted ATO's anti-inflammatory properties, suggesting its potential in treating autoimmune conditions such as systemic lupus erythematosus (SLE) and systemic sclerosis.

- Mechanisms of Action : Research indicates that ATO can downregulate immune pathways associated with T-cell activation and leukocyte adhesion, which are critical in autoimmune responses .

- Case Studies : In animal models simulating systemic sclerosis, ATO treatment improved lung histology and reduced fibrotic markers .

Toxicity and Safety Considerations

While ATO is effective, it is also associated with significant toxicity, particularly cardiac complications such as QT interval prolongation. Monitoring is essential during treatment:

- Case Reports : Documented cases show that patients receiving ATO can experience severe cardiac events, necessitating the use of beta-blockers to manage QTc interval prolongation .

- Toxicity Management : Strategies to mitigate adverse effects include careful patient selection and monitoring, as well as supportive therapies to address toxicity .

Future Directions and Research

Ongoing research aims to expand the applications of ATO beyond hematological malignancies to solid tumors and other diseases:

- Solid Tumors : There is increasing interest in using ATO for treating various solid tumors due to its ability to induce apoptosis through multiple mechanisms .

- Oral Formulations : The development of oral formulations of ATO may enhance patient compliance and reduce treatment costs, potentially broadening its use in clinical settings .

Summary Table of Applications

| Application Area | Mechanism of Action | Clinical Evidence |

|---|---|---|

| Acute Promyelocytic Leukemia | Degradation of PML-RARA fusion protein | 72.7% remission in newly diagnosed |

| Other Leukemias | Induction of apoptosis; synergistic effects with TKIs | Effective against non-FLT3-ITD AML |

| Autoimmune Diseases | Anti-inflammatory; modulation of immune pathways | Improved outcomes in animal models |

| Solid Tumors | Induction of apoptosis; multiple pathways involved | Emerging evidence from ongoing trials |

Biochemische Analyse

Biochemical Properties

Arsenic trioxide interacts with various enzymes, proteins, and other biomolecules. The toxicity of trivalent arsenic primarily occurs due to its interaction with cysteine residues in proteins . Arsenic binding to protein may alter its conformation and interaction with other functional proteins leading to tissue damage .

Cellular Effects

Arsenic trioxide has multiple and potent effects on cells. It has been shown to induce tumor cell apoptosis and target promyelocytic leukemia (PML), a gene prone to fusion with the retinoic acid receptor α (RARα) gene . It can also induce pyroptosis, ferroptosis, and necrosis in different types of tumors .

Molecular Mechanism

The molecular mechanism of arsenic trioxide involves inducing apoptosis, inhibiting proliferation, stimulating differentiation, and inhibiting angiogenesis . It produces remissions in patients with APL at least in part through a mechanism that results in the degradation of the aberrant PML-retinoic acid receptor α fusion protein .

Temporal Effects in Laboratory Settings

The effects of arsenic trioxide change over time in laboratory settings. For example, arsenic trioxide has been shown to cause some side effects in a small percentage of patients . These side effects include headache, skin dryness and itching, nausea, vomiting or loss of appetite, liver damage, toothache and hemorrhage, and cardiac arrhythmia .

Dosage Effects in Animal Models

The effects of arsenic trioxide vary with different dosages in animal models. At low concentrations (0.1–0.5 µmol/L), arsenic trioxide promotes differentiation of APL cells and, at higher concentrations (1–2 µmol/L), triggers apoptosis and down-regulates Bcl-2 expression .

Metabolic Pathways

Arsenic trioxide is involved in various metabolic pathways. One of the major mechanisms by which it exerts its toxic effect is through an impairment of cellular respiration by inhibition of various mitochondrial enzymes, and the uncoupling of oxidative phosphorylation .

Transport and Distribution

Arsenic trioxide is transported and distributed within cells and tissues. Arsenic is mainly metabolized in the liver and excreted in the urine as methylated arsenicals . It is also accumulated in the hair and nails .

Subcellular Localization

It is known that arsenic trioxide affects numerous intracellular signal transduction pathways and causes many alterations in cellular function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Arsenic trioxide can be synthesized through the roasting of arsenic-containing ores, such as arsenopyrite (FeAsS). The reaction involves heating the ore in the presence of oxygen, which converts the arsenic to arsenic trioxide: [ 2FeAsS + 5O₂ → Fe₂O₃ + 2As₂O₃ + 2SO₂ ]

Industrial Production Methods: Industrial production of arsenic trioxide typically involves the sublimation of arsenic-containing ores. The ore is heated in a furnace, causing the arsenic to oxidize and form arsenic trioxide, which is then collected as a sublimed product. This method ensures high purity and efficiency in the production process .

Types of Reactions:

Oxidation: Arsenic trioxide can be oxidized to arsenic pentoxide (As₂O₅) using strong oxidizing agents like nitric acid.

Reduction: It can be reduced to elemental arsenic using reducing agents such as hydrogen gas.

Substitution: Arsenic trioxide can undergo substitution reactions with halogens to form arsenic trihalides.

Common Reagents and Conditions:

Oxidation: Nitric acid (HNO₃) is commonly used as an oxidizing agent.

Reduction: Hydrogen gas (H₂) is used as a reducing agent.

Substitution: Halogens like chlorine (Cl₂) or bromine (Br₂) are used for substitution reactions.

Major Products:

Oxidation: Arsenic pentoxide (As₂O₅)

Reduction: Elemental arsenic (As)

Substitution: Arsenic trihalides (AsX₃, where X = Cl, Br, I)

Vergleich Mit ähnlichen Verbindungen

Arsen(III)-oxid kann mit anderen Arsenverbindungen wie Arsen(V)-oxid (As₂O₅) und Arsen(III)-chlorid (AsCl₃) verglichen werden:

Arsen(V)-oxid: Im Gegensatz zu this compound ist Arsen(V)-oxid ein stärkeres Oxidationsmittel und wird in verschiedenen industriellen Anwendungen eingesetzt.

Arsen(III)-chlorid: Diese Verbindung wird als Reagenz in der organischen Synthese verwendet und hat eine andere Reaktivität als this compound.

Eindeutigkeit: Die einzigartige Fähigkeit von this compound, Apoptose zu induzieren und spezifische Proteine abzubauen, macht es besonders wirksam bei der Behandlung der akuten Promyelozyten-Leukämie und unterscheidet es von anderen Arsenverbindungen .

Ähnliche Verbindungen:

- Arsen(V)-oxid (As₂O₅)

- Arsen(III)-chlorid (AsCl₃)

- Arsen(III)-sulfid (As₂S₃)

Biologische Aktivität

Arsenic trioxide (As₂O₃) is an inorganic compound that has garnered attention for its multifaceted biological activity, particularly in oncology. This article delves into its mechanisms of action, therapeutic applications, and recent research findings, supported by data tables and case studies.

Arsenic trioxide exhibits several mechanisms that contribute to its biological activity:

- Induction of Apoptosis : As₂O₃ triggers programmed cell death in cancer cells through the activation of caspases and generation of reactive oxygen species (ROS) .

- Inhibition of Proliferation : It suppresses cell growth by interfering with cell cycle progression and downregulating key growth factors such as VEGF, thereby inhibiting angiogenesis .

- Promotion of Differentiation : Particularly effective in acute promyelocytic leukemia (APL), As₂O₃ promotes differentiation of leukemic cells by targeting the PML-RARA fusion protein .

- Signal Transduction Modulation : Arsenic affects various intracellular signaling pathways, leading to alterations in cellular functions .

Clinical Applications

Arsenic trioxide is primarily used in the treatment of APL, where it has demonstrated significant efficacy. The following table summarizes key clinical findings:

| Study/Case | Patient Population | Treatment Regimen | Outcomes |

|---|---|---|---|

| Huang et al. (1999) | Newly diagnosed APL patients | As₂O₃ monotherapy | 90% complete remission rate |

| Roboz et al. (2000) | Relapsed APL patients | As₂O₃ + Retinoic Acid | Improved survival rates |

| Lallemand-Breitenbach et al. (2012) | APL patients | As₂O₃ combined with ATRA | Enhanced differentiation and remission |

These studies highlight the compound's ability to induce complete remissions with minimal side effects, making it a cornerstone in APL therapy.

Case Study 1: Efficacy in APL

A clinical trial involving 100 patients with newly diagnosed APL treated with As₂O₃ showed a 90% complete remission rate after a median follow-up of 24 months. The primary mechanism was identified as the degradation of the PML-RARA fusion protein, crucial for leukemic cell survival .

Case Study 2: Combination Therapy

In a study examining the combination of As₂O₃ with other chemotherapeutics (e.g., bortezomib), researchers found enhanced apoptosis and reduced cell viability in HL-60 leukemia cells. The combination therapy demonstrated synergistic effects by activating multiple apoptotic pathways .

Research Findings

Recent studies have expanded the understanding of arsenic trioxide's biological activity beyond hematological malignancies:

- Anti-inflammatory Effects : Research indicates potential applications in treating systemic lupus erythematosus (SLE) and systemic sclerosis. In animal models, As₂O₃ treatment led to reduced immune activation and improved lung histology .

- Solid Tumors : Emerging evidence suggests that As₂O₃ may also be effective against solid tumors by inducing apoptosis and inhibiting metastasis through similar mechanisms observed in hematological cancers .

Eigenschaften

IUPAC Name |

arsenic(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2As.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLQKAJBUDWPIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

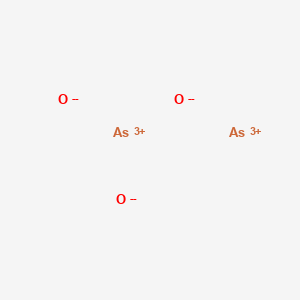

Canonical SMILES |

[O-2].[O-2].[O-2].[As+3].[As+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2O3 | |

| Record name | ARSENIC TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | arsenic trioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Arsenic_trioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020103 | |

| Record name | Arsenic oxide (As2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.841 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Arsenic trioxide appears as white or transparent, glassy amorphous lumps or crystalline powder. Slightly soluble in water, but dissolves very slowly; more soluble in hot water. Noncombustible. Corrosive to metals in the presence of moisture. Toxic by ingestion., Dry Powder; Water or Solvent Wet Solid, Colorless or white solid; [ICSC] White powder; Soluble in water; May decompose in presence of moisture; [MSDSonline], WHITE LUMPS OR CRYSTALLINE POWDER. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenic oxide (As2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenic trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3751 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

869 °F at 760 mmHg (EPA, 1998), 460 °C | |

| Record name | ARSENIC TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN DIL HYDROCHLORIC ACID, IN ALKALI HYDROXIDE; SOL IN CARBONATE SOLN; PRACTICALLY INSOL IN ALC; PRACTICALLY INSOL IN CHLOROFORM, ETHER., Soluble in glycerol, In water, 1.7X10+4 mg/l @ 16 °C., Solubility in water, g/100ml at 20 °C: 1.2-3.7 | |

| Record name | ARSENIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.738 amorphous or vitreous; 3.865 arsenolite; 4.15 claudetite (EPA, 1998), 3.865 (cubes); 4.15 (rhombic crystals), Relative density (water = 1): 3.7-4.2 | |

| Record name | ARSENIC TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

66.1 mmHg at 593.6 °F (EPA, 1998), 0.000247 [mmHg], 2.47X10-4 mm Hg @ 25 °C | |

| Record name | ARSENIC TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenic trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3751 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

ANIMALS ... WHEN ARSENIC TRIOXIDE WAS ADDED TO LIVER HOMOGENATES, OXYGEN CONSUMPTION DECR. ... FOUND THAT ARSENIC BINDS TO THIOL GROUPS OF /CERTAIN ENZYMES/. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The crude product contains 95% arsenic trioxide (As2O3), 10,000-20,000 ppm antimony, 300-600 ppm lead and iron, 100-800 ppm copper, 300 ppm zinc, and 15 ppm cadmium, selenium, mercury, and tellurium. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White cubic crystals (Arsenolite), Colorless monoclinic crystals (Claudette), White or transparent, glassy, amorphous lumps or crystalline powder, Exists in 3 allotropic forms. The amorphous form ... the octahedral form ... the rhombic form | |

CAS No. |

1327-53-3 | |

| Record name | ARSENIC TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenic trioxide [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001327533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic trioxide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/arsenic-trioxide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Arsenic oxide (As2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenic oxide (As2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

379 to 594.1 °F ; Arsenolite and claudetite forms sublime at 379 °F. (EPA, 1998), 313 °C (claudetite); 274 °C (arsenolite), 275-313 °C | |

| Record name | ARSENIC TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Q1: What is the primary mechanism of action of arsenic trioxide in cancer cells?

A1: Arsenic trioxide induces apoptosis, also known as programmed cell death, in cancer cells. [] It achieves this by targeting various intracellular pathways and molecules, including JNK kinases, NF-kB transcription factor, glutathione, caspases, and pro- and anti-apoptotic proteins. []

Q2: How does arsenic trioxide affect acute promyelocytic leukemia (APL) cells specifically?

A2: In APL cells, arsenic trioxide promotes the degradation of the PML-retinoic acid receptor fusion protein, contributing to its effectiveness in treating this disease. []

Q3: What role does the Bcl-2 family of proteins play in arsenic trioxide-induced apoptosis?

A3: Arsenic trioxide treatment leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, while increasing the expression of pro-apoptotic protein Bax. This shift in the balance of Bcl-2 family proteins contributes to apoptosis. []

Q4: Does arsenic trioxide affect cell cycle progression?

A4: Yes, arsenic trioxide can induce cell cycle arrest. In pancreatic cancer cells, it initially causes a G0/G1 phase arrest followed by a G2/M phase arrest. This disruption of the cell cycle contributes to its anti-cancer effects. []

Q5: How does arsenic trioxide impact mitochondria?

A5: Arsenic trioxide targets mitochondria, leading to the release of cytochrome c, downregulation of cIAP1, and inactivation of Akt, all of which contribute to the induction of apoptosis. []

Q6: What is the role of reactive oxygen species (ROS) in arsenic trioxide-induced apoptosis?

A6: Arsenic trioxide treatment leads to the intracellular accumulation of ROS. [] This ROS generation plays a crucial role in apoptosis induction, as evidenced by the fact that antioxidants like N-acetyl-cysteine (NAC) can prevent arsenic trioxide-induced apoptosis. []

Q7: Does arsenic trioxide induce DNA damage?

A7: Yes, arsenic trioxide can cause DNA damage. Studies have shown that it induces DNA damage in human hepatocellular carcinoma cells, leading to apoptosis. []

Q8: What is the connection between topoisomerase I and arsenic trioxide?

A8: Arsenic trioxide induces the formation of cellular topoisomerase I cleavage complexes. These complexes are normally transient but are stabilized by arsenic trioxide, contributing to apoptosis. This effect is mediated by ROS, and preventing their accumulation also prevents complex formation. []

Q9: What is the impact of arsenic trioxide on telomerase activity?

A9: Arsenic trioxide inhibits telomerase activity, which plays a role in cellular immortality in cancer. This inhibition is achieved through the downregulation of the telomerase subunit hTRT. []

Q10: What is the molecular formula and weight of arsenic trioxide?

A10: The molecular formula of arsenic trioxide is As₂O₃, and its molecular weight is 197.84 g/mol.

Q11: How does the form of arsenic trioxide impact its stability and bioavailability?

A11: The physical form of arsenic trioxide influences its stability and bioavailability. For instance, arsenic trioxide nanoparticles demonstrate different pharmacological properties and exhibit higher anti-tumor activity compared to traditional arsenic trioxide. []

Q12: Does modifying the structure of arsenic trioxide affect its activity?

A12: While specific SAR data is limited in the provided research, studies suggest that encapsulating arsenic trioxide in nanoparticles enhances its delivery across the blood-brain barrier and improves its anti-tumor activity. [] This highlights the potential of structural modification for improving therapeutic efficacy.

Q13: What strategies are being explored to improve the delivery of arsenic trioxide to specific targets?

A13: Researchers are investigating nanoparticle formulations of arsenic trioxide to enhance its delivery across the blood-brain barrier, potentially improving treatment efficacy for central nervous system leukemia. [] Additionally, hepatic arterial cannulation has been studied as a method for targeted delivery to liver tumors. []

Q14: How is arsenic trioxide distributed in the body?

A15: Arsenic trioxide exhibits significant distribution to the liver, lungs, and kidneys. Studies in mice have shown lower levels in the blood, heart, spleen, stomach, and brain. []

Q15: Does the formulation of arsenic trioxide affect its distribution?

A16: Yes, the distribution of arsenic trioxide is influenced by its formulation. Studies in mice have shown that arsenic trioxide nanoparticles demonstrate superior penetration across the blood-brain barrier compared to traditional arsenic trioxide solutions. [, ]

Q16: What types of cancer cells have shown sensitivity to arsenic trioxide in vitro?

A17: In vitro studies have shown that arsenic trioxide inhibits the growth of various cancer cell lines, including esophageal carcinoma, [] human hepatocellular carcinoma, [] leukemia (K562 cells), [, ] breast cancer, [] lung adenocarcinoma (A549 cells), [] glioma (C6 cells), [] pancreatic cancer, [] human epidermis cancer (A431 cells), [] and retinoblastoma cells. []

Q17: Has arsenic trioxide demonstrated efficacy in treating solid tumors in vivo?

A18: While best known for its efficacy in treating APL, arsenic trioxide has shown promising results in preclinical studies involving animal models of solid tumors. For example, in a rabbit model of liver cancer, arsenic trioxide administered via hepatic arterial cannulation induced apoptosis in VX-2 carcinoma tumors. []

Q18: Are there any known mechanisms of resistance to arsenic trioxide?

A18: Research on resistance mechanisms is ongoing. Some studies suggest a potential link between arsenic trioxide resistance and the overexpression of certain proteins, but more research is needed to fully elucidate these mechanisms.

Q19: Does arsenic trioxide cause hepatotoxicity?

A21: Arsenic trioxide can be toxic to the liver, as it is a major site for arsenic metabolism and detoxification. []

Q20: What analytical methods are commonly used to quantify arsenic trioxide?

A22: Atomic fluorescence spectrometry is a technique used to determine the concentration of arsenic in biological samples, including brain tissue, after arsenic trioxide administration. []

Q21: Does arsenic trioxide impact the immune system?

A23: Arsenic trioxide can have immunomodulatory effects. Research suggests that it can induce the differentiation of HL-60 cells into dendritic cells, which play a crucial role in the immune response. []

Q22: Are there alternative treatments for conditions where arsenic trioxide is used?

A24: Yes, treatment options vary depending on the specific condition. For instance, all-trans retinoic acid (ATRA) combined with chemotherapy is another treatment approach for acute promyelocytic leukemia. []

Q23: What is the historical context of arsenic trioxide in medicine?

A25: Arsenic compounds have a long history in medicine, dating back to ancient civilizations. [] Arsenic trioxide was a mainstay treatment for chronic myeloid leukemia until the 1930s. [] Its use declined in the mid-20th century but was reintroduced as an anti-cancer agent after reports from China demonstrated its effectiveness in treating acute promyelocytic leukemia. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.